Alminoprofen

Description

Historical Perspectives and Discovery in Anti-inflammatory Research

The development of anti-inflammatory drugs has its roots in the historical use of natural remedies, such as willow bark, which was later found to contain salicylates. nih.govdovepress.com The synthesis of acetyl-salicylic acid (Aspirin) in the mid-19th century marked a pivotal moment, paving the way for the development of a wide array of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

The period following World War II, particularly up to the 1970s, was a significant era for NSAID discovery, largely driven by empirical screening in animal models for anti-inflammatory, analgesic, and antipyretic properties. nih.gov It was within this "pre-prostaglandin" period that many organic acid-based NSAIDs were developed. Subsequently, the discovery of prostaglandins (B1171923) and their role in inflammation revolutionized the field. Research then shifted to focus on the inhibition of prostaglandin (B15479496) synthesis as a primary mechanism of action for these drugs. nih.govdovepress.com Alminoprofen emerged from this wave of chemical and pharmacological advancement as a distinct entity within the propionic acid subclass of NSAIDs.

Classification and Chemical Kinship within Propionic Acid Derivatives

This compound is formally classified as a propionic acid derivative, a major subclass of NSAIDs. nih.goviiab.me This classification is based on its core chemical structure, which features a propanoic acid moiety. The World Health Organization's Anatomical Therapeutic Chemical (ATC) classification system assigns this compound the code M01AE16, placing it squarely within this group. nih.gov

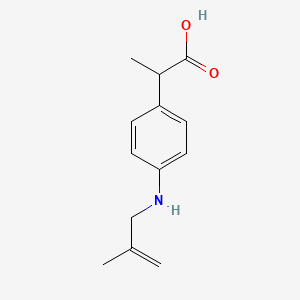

Chemically, this compound is identified as 2-[4-(2-methylprop-2-enylamino)phenyl]propanoic acid. nih.gov It shares a close structural relationship with ibuprofen (B1674241), one of the most well-known members of the propionic acid class. Specifically, this compound can be described as a substituted aniline (B41778) in which the isobutyl group of ibuprofen is replaced by a (2-methylprop-2-en-1-yl)amino group. nih.govebi.ac.uk This substitution is a key determinant of its specific biochemical interactions and mechanism of action.

Table 1: Classification of Selected Propionic Acid Derivatives

| Compound | Subclass | Key Structural Feature |

|---|---|---|

| This compound | Propionic Acid Derivative | 2-phenylpropionic acid with a (2-methylprop-2-en-1-yl)amino group substitution |

| Ibuprofen | Propionic Acid Derivative | 2-phenylpropionic acid with an isobutyl group substitution iiab.meyoutube.com |

| Naproxen (B1676952) | Propionic Acid Derivative | 2-(naphthalen-6-yl)propanoic acid iiab.meyoutube.com |

| Ketoprofen (B1673614) | Propionic Acid Derivative | 2-(3-benzoylphenyl)propanoic acid iiab.me |

Table 2: Chemical Properties of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 2-[4-(2-methylprop-2-enylamino)phenyl]propanoic acid nih.gov |

| Molecular Formula | C₁₃H₁₇NO₂ wikipedia.org |

| Molar Mass | 219.284 g·mol⁻¹ wikipedia.org |

| CAS Number | 39718-89-3 nih.gov |

| ChEBI ID | CHEBI:31190 ebi.ac.uk |

Current Research Landscape and Academic Significance of this compound

The academic significance of this compound lies primarily in its distinct mechanism of action, which differentiates it from many classical NSAIDs. nih.gov While most traditional NSAIDs exert their effects by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2, research has shown this compound possesses a more complex inhibitory profile. patsnap.comdovepress.com

Detailed in vitro and in vivo studies have revealed that this compound has a dual inhibitory action against both secretory phospholipase A2 (sPLA2) and the inducible COX-2 enzyme. nih.govmedchemexpress.com The inhibition of sPLA2 is noteworthy because this enzyme acts upstream of the COX enzymes in the arachidonic acid cascade, the metabolic pathway responsible for generating inflammatory prostaglandins. nih.gov By targeting both sPLA2 and COX-2, this compound can modulate inflammatory pathways at two different key points.

Furthermore, this compound has been identified as an inhibitor of arachidonate (B1239269) 5-lipoxygenase, another enzyme involved in inflammatory processes. nih.govebi.ac.uk This multi-target profile makes this compound a subject of continued academic interest. The ongoing quest in pharmacological research is to develop anti-inflammatory agents with more targeted actions or novel mechanisms to improve efficacy. news-medical.netyale.edu Studying compounds like this compound, with its unique dual-action mechanism, contributes valuable insights into the complex biochemistry of inflammation and aids in the exploration of new therapeutic strategies. nih.govmedchemexpress.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

71589-39-4 |

|---|---|

Molecular Formula |

C13H17NO2 |

Molecular Weight |

219.28 g/mol |

IUPAC Name |

(2S)-2-[4-(2-methylprop-2-enylamino)phenyl]propanoic acid |

InChI |

InChI=1S/C13H17NO2/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13(15)16/h4-7,10,14H,1,8H2,2-3H3,(H,15,16)/t10-/m0/s1 |

InChI Key |

FPHLBGOJWPEVME-JTQLQIEISA-N |

SMILES |

CC(C1=CC=C(C=C1)NCC(=C)C)C(=O)O |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)NCC(=C)C)C(=O)O |

Canonical SMILES |

CC(C1=CC=C(C=C1)NCC(=C)C)C(=O)O |

Appearance |

Solid powder |

Other CAS No. |

54362-71-9 71589-39-4 39718-89-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-(4-((2-methyl-2-propenyl)amino)phenyl)propionic acid 2-(4-methylallylaminophenyl)propionic acid alminoprofen alminoprofen, (+-)-isomer EB 382 EB-382 Minalfène |

Origin of Product |

United States |

Mechanism of Action and Molecular Interactions of Alminoprofen

Cyclooxygenase (COX) Enzyme Inhibition Profile of Alminoprofen

The principal mechanism of action for most NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins (B1171923). nih.gov this compound follows this general mechanism but exhibits a specific profile of interaction with COX isoforms. nih.govpatsnap.com

Differential Potency and Reversibility of COX Inhibition by this compound

While this compound inhibits both COX isoforms, research suggests a differential activity, with some studies indicating that the primary target is COX-2. nih.gov This suggests a difference in inhibitory potency between the two isoforms. nih.govpatsnap.com Some findings have indicated that this compound exhibits a more selective inhibition of COX-2 compared to traditional NSAIDs, which may influence its therapeutic profile. patsnap.com Like other propionic acid derivatives such as ibuprofen (B1674241), the inhibition of COX enzymes by this compound is reversible. clinpgx.org

Impact on Prostaglandin (B15479496) Biosynthesis Pathways

The inhibition of COX-1 and COX-2 by this compound directly interrupts the conversion of arachidonic acid into prostaglandin H2, a crucial precursor for various prostaglandins (PGs) and thromboxanes. nih.govclinpgx.orgresearchgate.net This blockage leads to a significant reduction in the synthesis of prostaglandins like PGE2 and PGI2, which are key mediators of inflammation, pain, and fever. patsnap.comnih.gov By decreasing prostaglandin levels, this compound helps to alleviate the cardinal signs of inflammation. patsnap.comwikipedia.org

Phospholipase A2 (PLA2) Modulation by this compound

A distinguishing feature of this compound's mechanism is its action on the phospholipase A2 (PLA2) enzyme, which positions it uniquely among many NSAIDs. nih.govcurehunter.com This activity allows it to influence the inflammatory cascade at a step prior to the action of COX enzymes. nih.govresearchgate.net

Inhibition of Secretory Phospholipase A2 (sPLA2) Activity

Studies have demonstrated that this compound possesses antiphospholipase A2 (PLA2) activity. nih.govcurehunter.com The specific target within this enzyme family is believed to be the secretory phospholipase A2 (sPLA2). nih.gov This inhibition of sPLA2 is a significant aspect of its anti-inflammatory properties, as sPLA2 is responsible for releasing arachidonic acid from cell membranes. nih.govclinpgx.org

Interplay with Arachidonic Acid Cascade beyond COX Inhibition

By inhibiting sPLA2, this compound interferes with the arachidonic acid cascade at a higher point than COX inhibitors. nih.govresearchgate.net The release of arachidonic acid from membrane phospholipids (B1166683) by PLA2 is the rate-limiting step in the generation of all eicosanoids, including prostaglandins and leukotrienes. clinpgx.orgresearchgate.net Therefore, this compound's ability to inhibit both sPLA2 and COX enzymes provides a dual-pronged approach to suppressing inflammatory processes. nih.gov Some research suggests that its analgesic effect may be more strongly linked to the inhibition of prostaglandin biosynthesis via its action on phospholipase A2 rather than its direct inhibition of cyclooxygenase. curehunter.com

Data Tables

Table 1: Summary of this compound's Enzymatic Targets

| Enzyme Target | Action | Primary Molecular Pathway |

| Cyclooxygenase-1 (COX-1) | Inhibition | Prostaglandin Biosynthesis |

| Cyclooxygenase-2 (COX-2) | Inhibition | Prostaglandin Biosynthesis |

| Secretory Phospholipase A2 (sPLA2) | Inhibition | Arachidonic Acid Cascade |

Exploration of Other Potential Biochemical Targets of this compound

Modulation of Pain Signaling Pathways

The transmission of pain is a complex process involving both ascending and descending neural pathways, modulated by a variety of neurotransmitters and mediators. physio-pedia.comphysio-pedia.com While the primary analgesic effect of NSAIDs is attributed to the peripheral inhibition of prostaglandin synthesis, their actions may also involve other aspects of pain signaling. mdpi.com

Pain signals are initiated by nociceptors, which are specialized peripheral nerve endings that respond to noxious thermal, mechanical, or chemical stimuli. sajaa.co.za The activation of these receptors triggers an action potential that travels to the spinal cord and then to higher brain centers for processing and perception. physio-pedia.comsajaa.co.za Prostaglandins, synthesized by COX enzymes, are key mediators that sensitize nociceptors, lowering their activation threshold and amplifying the pain signal. mdpi.com By inhibiting COX, this compound reduces prostaglandin levels, thereby decreasing the sensitization of nociceptors and producing analgesia.

Effects on Lipoxygenase (LOX) Activity

Lipoxygenases (LOXs) are a family of enzymes that, like cyclooxygenases, are involved in the metabolism of arachidonic acid. researchgate.netresearchgate.net LOXs catalyze the formation of hydroperoxides, leading to the synthesis of leukotrienes, which are potent pro-inflammatory mediators involved in various inflammatory diseases. researchgate.netnih.gov Inhibition of the LOX pathway is therefore a therapeutic strategy for controlling inflammation. researchgate.netmdpi.com

Some NSAIDs have been shown to possess inhibitory activity against LOX enzymes, suggesting a dual COX/LOX inhibition mechanism for certain compounds. Research has identified several NSAIDs as inhibitors of soybean 15-lipoxygenase (15-LOX) using sensitive chemiluminescence methods. nih.gov Although direct studies on this compound are not available, the findings for other NSAIDs provide a basis for potential similar activity. For instance, a study demonstrated that various NSAIDs inhibit 15-LOX with differing potencies. nih.gov

| Compound | IC₅₀ (µM) |

|---|---|

| Naproxen (B1676952) | 3.52 ± 0.08 |

| Aspirin | 4.62 ± 0.11 |

| Acetaminophen | 6.52 ± 0.14 |

| Ketoprofen (B1673614) | 24.8 ± 0.24 |

| Diclofenac (B195802) | 39.62 ± 0.27 |

| Mefenamic acid | 33.51 ± 0.41 |

| Tenoxicam | 49.5 ± 1.13 |

| Piroxicam | 62.6 ± 2.15 |

IC₅₀ represents the concentration required to inhibit 50% of the enzyme's activity.

This dual inhibition of both COX and LOX pathways could offer a broader anti-inflammatory effect. The data suggest that NSAIDs can interact with LOX enzymes, though the potency varies significantly among different drugs. nih.gov

Interaction with Nitric Oxide Synthase (NOS) Isoforms

Nitric oxide (NO) is a critical signaling molecule produced by three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). nih.govmdpi.com While nNOS and eNOS are constitutively expressed and involved in neurotransmission and vasodilation respectively, iNOS is expressed in response to inflammatory stimuli like cytokines and produces large, sustained amounts of NO. nih.govplos.org This high output of NO from iNOS contributes to the pathophysiology of inflammation and septic shock. nih.gov

Studies on other NSAIDs, such as ibuprofen, have investigated their effects on NOS activity. Research using rat primary cerebellar glial cells showed that ibuprofen did not directly inhibit the catalytic activity of iNOS. nih.gov However, when incubated with the cells during inflammatory stimulation, ibuprofen reduced iNOS enzyme activity by decreasing the levels of iNOS protein. nih.gov This suggests an effect on the post-transcriptional processing or translation of the enzyme rather than direct inhibition. nih.gov

| Parameter | Ibuprofen IC₅₀ | Mechanism |

|---|---|---|

| iNOS Enzyme Activity | 0.76 mM | Indirect, via reduction of protein levels |

| iNOS Protein Levels | 0.89 mM | Inhibition of post-transcriptional processing/translation |

| iNOS mRNA Levels | > 2 mM | No significant correlation with activity reduction |

IC₅₀ represents the concentration required to cause 50% inhibition.

Given that the potency of ibuprofen for reducing iNOS activity was similar to its potency for inhibiting prostaglandin formation (IC₅₀ of 0.86 mM), it is plausible that at therapeutically relevant concentrations, NSAIDs like this compound could also exert anti-inflammatory effects by downregulating iNOS expression and activity. nih.gov

Fatty Acid Amide Hydrolase (FAAH) Inhibition Studies

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) and other related fatty acid amides. nih.govmdpi.com By breaking down these signaling molecules, FAAH terminates their analgesic and anti-inflammatory effects. mdpi.com Consequently, inhibiting FAAH has emerged as a promising therapeutic strategy for pain and inflammation, as it elevates the endogenous levels of anandamide, thereby enhancing activation of cannabinoid receptors. nih.govmdpi.com

Several studies have explored the potential of NSAIDs to act as FAAH inhibitors. This dual-action profile—inhibiting both COX and FAAH—could lead to more effective pain relief with potentially fewer side effects. nih.gov Research has shown that certain NSAIDs can inhibit FAAH activity in a concentration-dependent manner. For example, meclofenamic acid, sulindac, and carprofen (B1668582) have demonstrated notable potency against FAAH. nih.gov Mechanistic studies suggest that the mode of inhibition for compounds like meclofenamic acid and indomethacin (B1671933) is non-competitive. nih.gov

While specific data on this compound's FAAH inhibitory capacity is not available, the findings for other NSAIDs suggest a potential for this class of drugs to interact with the endocannabinoid-degrading enzyme.

| Compound (at 500 µM) | % Inhibition of Oleamide Hydrolysis |

|---|---|

| Meclofenamic acid | ~100% |

| Sulindac | >50% |

| Carprofen | >50% |

| Diflunisal | >50% |

| Ketorolac | >50% |

| Ibuprofen | Moderate (30-50%) |

| Indomethacin | Moderate (30-50%) |

The data indicate that some NSAIDs are effective inhibitors of FAAH, suggesting that this could be an additional mechanism contributing to their pharmacological profile. nih.gov

Synthetic Methodologies and Chemical Derivatization of Alminoprofen

Established Synthetic Routes for Alminoprofen Analogues

The synthesis of this compound analogues often follows pathways established for other 2-arylpropionic acids, most notably ibuprofen (B1674241), to which it is structurally related. nih.gov These routes can be broadly categorized into conventional, multi-step processes and more modern, greener approaches that prioritize efficiency and environmental sustainability.

For example, the synthesis of ibuprofen Schiff base derivatives, another class of analogues, has been described starting from ibuprofen. The process involves the initial conversion of ibuprofen to its ethyl ester, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form a hydrazide. This intermediate is then reacted with various aldehydes to produce the final Schiff base analogues. researchgate.net This multi-step approach is representative of conventional derivatization strategies.

In response to the drawbacks of conventional methods, significant research has focused on developing more sustainable or "green" synthetic routes for pharmaceuticals. researchgate.netrsc.org Green chemistry emphasizes waste reduction, the use of less hazardous substances, and improved energy efficiency. rsc.orgjddhs.com

A landmark in green pharmaceutical synthesis was the BHC (Boots-Hoechst-Celanese) process for ibuprofen, which reduced the six-step conventional route to just three steps. ijsrch.com This process utilizes anhydrous hydrogen fluoride (B91410) (HF) as both a catalyst and a solvent in the first step (acylation), which can be recovered and reused with high efficiency (99.9%). chemistryforsustainability.org The second step involves catalytic hydrogenation using a Raney nickel catalyst. ijsrch.com The final step is a carbonylation reaction. This streamlined process dramatically improves atom economy from approximately 40% in the Boots process to around 77% (or 90% with by-product recovery), significantly minimizing waste. chemistryforsustainability.org

Table 1: Comparison of Conventional vs. Green Synthetic Routes for Ibuprofen (as a model for this compound Analogues)

| Feature | Conventional Route (Boots Process) | Green Route (BHC/Hoechst Process) |

| Number of Steps | 6 | 3 |

| Starting Material | Isobutylbenzene | Isobutylbenzene |

| Key Reagents/Catalysts | Aluminum Chloride (stoichiometric) | Anhydrous Hydrogen Fluoride (catalytic, recyclable), Raney Nickel |

| Atom Economy | ~40% | ~77-90% |

| Waste Generation | High (significant aluminum salt waste) | Minimal (by-products are recoverable) |

| Overall Yield | Lower | Higher |

Stereoselective Synthesis of this compound Enantiomers

Like other profens, this compound is a chiral compound, existing as R-(-)- and S-(+)-enantiomers. nih.gov The stereochemistry is crucial as enantiomers of a drug can exhibit different pharmacological activities. While many profens are administered as a racemic mixture, the production of single-enantiomer drugs is often desirable. scielo.br

A specific and sensitive method for the enantioselective study of this compound in rat plasma has been developed using chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This method allows for the separation and quantification of the individual R-(-)- and S-(+)-alminoprofen enantiomers. The separation was achieved using a custom-synthesized chiral stationary phase (CSP) based on per-4-chlorophenylcarbamate-β-cyclodextrin. nih.gov This homemade column demonstrated enhanced enantioselective separation compared to a commercial polysaccharide-based chiral column. nih.gov

The developed method was linear over a wide concentration range and was successfully applied to a stereoselective pharmacokinetic study in rats. The results of this study revealed that the S-(+)-enantiomer of this compound exhibited significantly higher maximum concentration (Cmax) and area under the curve (AUC) values compared to the R-(-)-enantiomer following oral administration. nih.gov

Table 2: Chromatographic Details for this compound Enantiomer Separation

| Parameter | Description |

| Technique | Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Chiral Stationary Phase | Per-4-chlorophenylcarbamate-β-cyclodextrin (β-CD) bonded CSP |

| Internal Standard | Dextro-ketoprofen (d-KTF) |

| Sample Matrix | Rat Plasma |

| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL for each enantiomer |

| Linear Range | 1.00 - 20,000.0 ng/mL for each enantiomer |

| Source: nih.gov |

Prodrug Strategies and Conjugation Chemistry of this compound

Prodrug and conjugation strategies involve chemically modifying a drug to improve its properties. nih.gov For NSAIDs, this is often done to alter physicochemical characteristics or reduce side effects. semanticscholar.org A mutual prodrug consists of two pharmacologically active drugs linked together, where each acts as a carrier for the other. juniperpublishers.comorientjchem.org

This compound has been successfully conjugated to silicon quantum dots (Si-QDs), which are biocompatible nanomaterials with potential applications in drug delivery and bio-imaging. researchgate.netnih.govnih.gov Water-soluble this compound-conjugated Si-QDs (Ap-Si) were synthesized to create a novel "silicon drug." nih.gov

The synthesis involves a two-stage process. First, Si-QDs are prepared using a liquid-phase method. nih.gov Subsequently, the surface of the Si-QDs is modified by covalently bonding this compound molecules. This is achieved through a hydrosilylation reaction between the terminal C=C bond of this compound and the Si-H bonds on the surface of the quantum dots. nih.gov The reaction is facilitated by a platinum catalyst (H₂PtCl₆). nih.gov The successful conjugation was confirmed using Fourier transform-infrared spectroscopy (FTIR) and proton nuclear magnetic resonance (H-NMR) spectroscopy. researchgate.netnih.gov The resulting Ap-Si conjugate maintained the medicinal effect of the original drug. nih.gov

Table 3: Synthetic Steps for this compound-Silicon Quantum Dot (Ap-Si) Conjugates

| Step | Procedure | Key Reagents/Catalysts |

| 1. Si-QD Formation | Liquid-phase synthesis | LiAlH₄ (reducing agent) |

| 2. Surface Modification | Hydrosilylation reaction to attach this compound to the Si-QD surface | H₂PtCl₆ (platinum catalyst) |

| 3. Purification | Filtration to remove surfactant and residues | Not specified |

| Source: nih.gov |

The design of mutual prodrugs is a common strategy to enhance the therapeutic profile of NSAIDs. semanticscholar.orgjuniperpublishers.com This approach involves masking the free carboxylic acid group responsible for local gastric irritation by forming a covalent bond, typically an ester or amide, with another pharmacologically active agent. semanticscholar.orgijpsonline.com This linkage is designed to be stable in the acidic environment of the stomach but to hydrolyze and release both parent drugs in the neutral or slightly alkaline conditions of the intestine or upon absorption into the bloodstream. ijpsonline.comnih.gov

While specific mutual prodrugs of this compound are not detailed in the provided literature, the principles for their design can be inferred from work on other profens like ibuprofen. semanticscholar.orgnih.gov Potential promoieties for conjugation with this compound could include antioxidants (e.g., menthol, thymol) or other therapeutic agents like glucosamine (B1671600) or sulfonamides. semanticscholar.orgijpsonline.comnih.gov

The synthesis of such mutual prodrugs typically involves a coupling reaction. For instance, an amide linkage can be formed using dicyclohexylcarbodiimide (B1669883) (DCC) to couple the carboxylic acid of the NSAID with an amino group on the promoiety. semanticscholar.org Evaluation of these synthesized prodrugs would involve in vitro hydrolysis studies at different pH values (e.g., pH 1.2 for gastric fluid and pH 7.4 for intestinal fluid) to confirm their stability and release characteristics. ijpsonline.com

Preclinical Pharmacological Investigations of Alminoprofen

In Vitro Pharmacological Models for Alminoprofen Activity

In vitro models provide a foundational understanding of a compound's mechanism of action at a cellular and molecular level. For this compound, these studies have focused on its direct effects on inflammatory cells, its ability to inhibit key enzymes in the inflammatory cascade, and its potential to cross biological barriers.

Cellular assays are crucial for determining how a drug affects the cells involved in the inflammatory response. Prostaglandin (B15479496) E2 (PGE2) is a principal mediator of inflammation, involved in processes like vasodilation, fever, and pain. researchgate.netplos.org The inhibition of PGE2 formation is a key mechanism for many NSAIDs. nih.govtandfonline.com

In studies using in vitro systems with cultured cells, this compound has demonstrated a dose-dependent inhibitory effect on the levels of PGE2. medchemexpress.com Research using the CRL-1517 cell line showed that this compound administration leads to a reduction in the formation of PGE2, confirming its anti-inflammatory action at the cellular level. medchemexpress.com Beyond prostaglandins (B1171923), inflammation involves a host of other signaling molecules, including cytokines. researchgate.net Cytokines like interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) can induce the expression of cyclooxygenase-2 (COX-2), the enzyme responsible for producing inflammatory prostaglandins. nih.gov While the primary mechanism of NSAIDs is the inhibition of COX enzymes, their impact on the broader inflammatory milieu, including cytokine release, is a key area of investigation.

To pinpoint its molecular targets, this compound has been tested in various enzyme inhibition assays. The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. youtube.comyoutube.com COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, while COX-2 is an inducible enzyme that is upregulated during inflammation. nih.gov

Preclinical research indicates that this compound possesses anti-cyclooxygenase activity and that the targeted isoform is likely COX-2. nih.gov This suggests a mechanism that preferentially targets the enzyme isoform responsible for inflammation. In addition to its effects on COX enzymes, this compound also exhibits inhibitory activity against other key enzymes in the inflammatory pathway. Studies have shown it possesses anti-phospholipase A2 (PLA2) activity, specifically targeting the secretory phospholipase A2 (sPLA2) enzyme. nih.govnih.gov sPLA2 is responsible for hydrolyzing membrane phospholipids (B1166683) to release arachidonic acid, the precursor for prostaglandins and leukotrienes. nih.gov

Furthermore, in vitro studies have revealed that this compound can exert an inhibitory effect on arachidonate (B1239269) 5-lipoxygenase (5-LOX) activity. nih.govnih.gov The 5-LOX enzyme is responsible for initiating the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators involved in allergic reactions and inflammation. nih.gov This dual inhibition of both the COX and LOX pathways distinguishes this compound from some traditional NSAIDs.

The table below summarizes the inhibitory profiles of this compound and other common NSAIDs. The potency of inhibition is often expressed as the IC50 value, which is the concentration of a drug required to inhibit 50% of the enzyme's activity.

| Compound | Target Enzyme(s) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Selectivity Ratio |

|---|---|---|---|---|

| This compound | COX-2, sPLA2, 5-LOX nih.govnih.gov | N/A | N/A | Preferential for COX-2 nih.gov |

| Ibuprofen (B1674241) | COX-1/COX-2 selleckchem.com | 12 nih.gov - 13 selleckchem.com | 80 nih.gov - 370 selleckchem.com | 6.67 nih.gov - 28.46 selleckchem.com |

| Diclofenac (B195802) | COX-1/COX-2 nih.gov | 0.076 nih.gov | 0.026 nih.gov | 0.34 nih.gov |

| Celecoxib (B62257) | COX-2 nih.gov | 82 nih.gov | 6.8 nih.gov | 0.08 nih.gov |

| Indomethacin (B1671933) | COX-1/COX-2 nih.gov | 0.0090 nih.gov | 0.31 nih.gov | 34.44 nih.gov |

N/A: Specific values not available in the cited literature. The selectivity ratio is calculated as (IC50 for COX-2) / (IC50 for COX-1); a lower ratio indicates higher selectivity for COX-2.

The blood-brain barrier (BBB) is a highly selective barrier that separates the circulating blood from the central nervous system (CNS). nih.gov The ability of a drug to cross the BBB is a critical factor for its efficacy in treating neurological conditions. In vitro BBB models are essential tools for predicting the brain penetration of drug candidates. ajmc.comnih.gov These models typically use cultured brain microvascular endothelial cells, often in co-culture with other cell types like astrocytes and pericytes, to replicate the barrier's properties. wikipedia.orgncats.io Permeability is assessed by measuring the transport of a compound across this cellular layer. ajmc.comncats.io

While in vitro BBB transport studies have been conducted for many NSAIDs, such as ibuprofen and diclofenac, a review of the available scientific literature did not yield specific studies investigating the permeation of this compound across in vitro BBB models. medchemexpress.com Therefore, its capacity to cross the blood-brain barrier as determined by these systems has not been documented.

In Vivo Animal Models for Investigating this compound Efficacy

In vivo animal models are indispensable for evaluating the therapeutic efficacy of a drug in a complex biological system. Models of inflammatory pain are commonly used to test the effectiveness of anti-inflammatory agents.

The carrageenan-induced paw edema model is a well-established and highly reproducible model of acute inflammation. researchgate.net It is widely used for the primary screening of anti-inflammatory drugs. medchemexpress.com The model involves the subplantar injection of carrageenan, a polysaccharide, into the paw of a rodent, which elicits a localized, acute inflammatory response characterized by edema (swelling), hyperalgesia (increased sensitivity to pain), and erythema (redness). nih.gov

The inflammatory response is biphasic. The early phase involves the release of mediators like histamine (B1213489) and serotonin, while the later phase, occurring around three hours after injection, is mediated by prostaglandins. nih.govmedchemexpress.com The model's sensitivity to cyclooxygenase inhibitors makes it particularly suitable for assessing the activity of NSAIDs. medchemexpress.com The anti-inflammatory effect of a test compound is quantified by measuring the reduction in paw volume or thickness compared to a control group. medchemexpress.com

Studies have confirmed that this compound exerts an anti-inflammatory activity in in vivo models of inflammation that involve chemically induced edema. nih.gov

Models of Inflammatory Pain

Formalin-Induced Paw Edema Model

The formalin-induced paw edema model is a widely used method to evaluate the anti-inflammatory potential of compounds. semanticscholar.orgresearchgate.netscience.govnih.gov Injection of formalin into the paw of a rodent induces a biphasic inflammatory response, with an early neurogenic phase followed by a later inflammatory phase characterized by the release of inflammatory mediators. semanticscholar.org The resulting edema, or swelling, is measured to quantify the extent of inflammation.

TPA-Induced Mouse Ear Edema Model

Topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA) to the mouse ear induces a rapid and potent inflammatory response, characterized by significant edema. researchgate.netnih.govnih.govphcog.com This model is particularly useful for assessing the efficacy of topically and systemically administered anti-inflammatory agents. nih.govphcog.com The degree of inflammation is quantified by measuring the increase in ear thickness or weight.

Specific quantitative data on the percentage of ear edema inhibition by this compound in the TPA-induced model is not detailed in the available literature. However, this model is known to be sensitive to the effects of NSAIDs which inhibit the production of prostaglandins, key mediators in TPA-induced inflammation. nih.gov

Cotton Pellet Granuloma Model

The cotton pellet granuloma model is a sub-chronic inflammatory model used to assess the anti-proliferative effects of anti-inflammatory drugs. researchgate.netnih.govresearchgate.net Sterile cotton pellets are implanted subcutaneously in rodents, which leads to the formation of granulomatous tissue around the pellets over several days. The weight of the wet and dry pellets at the end of the experiment provides a measure of the transudative and proliferative components of inflammation, respectively. researchgate.netnih.gov

Although detailed research findings with specific data tables for this compound in this model are not available in the public domain, studies with other NSAIDs have shown a reduction in both wet and dry weights of the cotton pellets, indicating an inhibitory effect on exudate formation and granuloma tissue development. nih.govresearchgate.net

Dextran-Induced Peritonitis Model

The dextran-induced peritonitis model is an acute model of inflammation where the intraperitoneal injection of dextran (B179266) leads to an influx of fluid and inflammatory cells, primarily neutrophils, into the peritoneal cavity. nih.govnih.gov This model is used to evaluate the ability of a compound to inhibit vascular permeability and leukocyte migration.

While direct studies detailing the effects of this compound in the dextran-induced peritonitis model are not available, its known anti-inflammatory mechanisms suggest it would likely reduce the volume of peritoneal exudate and the number of infiltrating leukocytes.

Models for Analgesic Activity Assessment

The analgesic, or pain-relieving, properties of this compound have been evaluated using models that assess both centrally and peripherally mediated pain responses.

Hot Plate Test

The hot plate test is a common method for assessing centrally mediated analgesia. nih.govnih.govresearchgate.netnih.govucsf.eduresearchgate.net The test measures the reaction time of an animal, typically a mouse or rat, when placed on a heated surface. An increase in the latency to a pain response, such as paw licking or jumping, is indicative of an analgesic effect. nih.govucsf.edu

Specific latency data for this compound in the hot plate test is not provided in the accessible literature. However, the test is a standard for evaluating the efficacy of analgesic compounds.

Acetic Acid-Induced Writhing Test

The acetic acid-induced writhing test is a chemical pain model used to screen for peripherally acting analgesics. nih.govresearchgate.netresearchgate.netnih.govthesjp.org Intraperitoneal injection of acetic acid induces a characteristic writhing response, which is a contraction of the abdominal muscles and stretching of the hind limbs. nih.gov The number of writhes over a specific period is counted, and a reduction in the number of writhes by a test compound indicates analgesic activity. researchgate.net This model is highly sensitive to NSAIDs. nih.gov

While specific ED50 values or percentage inhibition of writhing for this compound are not available in the reviewed literature, it is expected that this compound, as an NSAID, would produce a dose-dependent inhibition of writhing in this model. nih.gov

Thermal Hyperalgesia Models

Thermal hyperalgesia, an increased sensitivity to noxious heat stimuli, is a key component of inflammatory pain. Preclinical evaluation of this phenomenon often employs models where an inflammatory agent is administered to an animal's paw, followed by the application of a heat source to measure pain response latency. A common method is the radiant heat or Hargreaves test, which applies a focused beam of light to the plantar surface of the paw and records the time until withdrawal.

While this compound is classified within the group of nonsteroidal anti-inflammatory drugs (NSAIDs) expected to show efficacy in such models, specific research detailing its quantitative effects on paw withdrawal latency in standardized thermal hyperalgesia tests is not extensively available in the reviewed literature. google.comjustia.com However, its known anti-inflammatory properties suggest it would modulate the hypersensitivity associated with inflammatory conditions. google.com The evaluation in these models is crucial for characterizing the analgesic profile of NSAIDs by demonstrating their ability to reverse heat hypersensitivity at the site of inflammation. justia.com

Mechanical Allodynia Models

Mechanical allodynia is a condition where non-painful stimuli, such as light touch, are perceived as painful. It is a hallmark of neuropathic and inflammatory pain states. In preclinical settings, this is typically assessed using the von Frey filament test. googleapis.com This test involves applying calibrated filaments of increasing stiffness to the animal's paw to determine the mechanical force threshold that elicits a withdrawal response. A reduction in this threshold following an inflammatory or nerve injury indicates the presence of mechanical allodynia.

This compound is recognized as a therapeutic agent for conditions that may involve mechanical allodynia. googleapis.comgoogle.comresearchgate.net The testing of compounds like this compound in animal models of tissue injury-induced mechanical allodynia is a standard part of the preclinical drug development process for analgesics. googleapis.com Despite this, specific data quantifying the effects of this compound on withdrawal thresholds in von Frey tests were not identified in the available research.

Acid-Stimulated Body Stretching Models

Acid-stimulated body stretching, commonly known as the writhing test, is a widely used visceral pain model for screening analgesic compounds. In this model, an intraperitoneal injection of a dilute irritant solution, such as acetic acid or kaolin, induces a characteristic behavior in rodents that includes abdominal constrictions, stretching, and torsion of the trunk. jst.go.jpunhas.ac.id The number of these "writhes" over a specific period is counted, and a reduction in this number following drug administration indicates an analgesic effect. google.com

One investigation utilized a writhing model where pain was induced by an intraperitoneal injection of kaolin, an activator of factor XII which leads to the production of bradykinin. In this study, this compound was shown to dose-dependently inhibit the kaolin-induced writhing reaction in mice, demonstrating its analgesic properties in a model of bradykinin-mediated visceral pain. jst.go.jp

Table 1: Effect of this compound on Kaolin-Induced Writhing in Mice

| Compound | Model | Animal | Finding | Citation |

|---|---|---|---|---|

| This compound | Kaolin-Induced Writhing | Mouse | Dose-dependent inhibition of writhing reaction. | jst.go.jp |

Evaluation of Antipyretic Properties in Animal Models

The antipyretic (fever-reducing) properties of NSAIDs are evaluated in animal models where fever is induced by the administration of a pyrogen. Common pyrogens include bacterial lipopolysaccharide (LPS) or Brewer's yeast. nih.govnih.govresearchgate.netresearchgate.net The animal's core body temperature is measured before and at several time points after pyrogen administration and subsequent treatment with the test compound.

The antipyretic activity of this compound was investigated in conscious rabbits where fever was induced by intravenous (i.v.) injection of LPS. nih.gov In this model, this compound administered orally produced a dose-dependent inhibition of the fever. nih.gov Its potency was compared to other NSAIDs, with this compound showing greater potency than ibuprofen and pranoprofen, but less than indomethacin. nih.gov

Further investigation into its mechanism revealed that this compound markedly inhibited the increase of prostaglandin E2 (PGE2) in the cerebrospinal fluid (CSF) that occurs during LPS-induced fever. nih.gov Interestingly, the concentration of this compound that reached the CSF was too low to directly inhibit cyclooxygenase, suggesting an alternative or indirect mechanism of action. nih.gov To explore this further, its effects on fevers induced by direct intracisternal injection of leukocytic pyrogen (LP) or arachidonic acid (AA) were studied. This compound inhibited the fever induced by LP but had no effect on the fever induced by AA. nih.gov These findings suggest that this compound's antipyretic action may involve competition with leukocytic pyrogen at a site within the central nervous system, rather than direct central inhibition of prostaglandin synthesis. nih.gov

Table 2: Comparative Antipyretic Potency of this compound and Other NSAIDs in LPS-Induced Fever in Rabbits

| Compound | ED₅₀ (mg/kg, p.o.) | Citation |

|---|---|---|

| This compound | 9.64 | nih.gov |

| Ibuprofen | 26.45 | nih.gov |

| Indomethacin | 4.41 | nih.gov |

| Pranoprofen | 11.91 | nih.gov |

Biochemical and Cellular Target Elucidation of Alminoprofen

Target Identification and Validation through Proteomic Approaches

The identification of protein targets for small molecules like alminoprofen is a critical step in pharmacology. mdpi.com Proteomic-based strategies provide an unbiased and comprehensive method for identifying drug-protein interactions within a complex biological system. nih.govchempro-innovations.com Target discovery often involves comparing protein expression profiles in cells or tissues before and after drug administration to pinpoint proteins whose abundance or activity is altered. chempro-innovations.comdrugtargetreview.com While specific, large-scale proteomic studies dedicated solely to this compound are not extensively detailed in published literature, its known targets were identified through established pharmacological and biochemical methods, which are now often supplemented and validated by modern proteomic techniques.

The main approaches for target identification can be categorized as probe-based and non-probe-based. frontiersin.org Probe-based methods, such as Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP), use a modified version of the drug molecule (a probe) to capture its binding partners from cell lysates. mdpi.comfrontiersin.org These captured proteins are then identified using mass spectrometry. nih.gov Non-probe methods, like Functional Identification of Target by Expression Proteomics (FITExP), analyze global changes in protein expression following drug treatment to infer targets based on exceptional changes in the abundance of specific proteins compared to the rest of the proteome. nih.govresearchgate.net

Table 1: Common Proteomic Techniques for Drug Target Identification

| Technique | Principle | Application |

|---|---|---|

| Activity-Based Protein Profiling (ABPP) | Uses reactive chemical probes that covalently bind to the active sites of specific enzyme families. mdpi.com | Identifies and assesses the activity of entire enzyme classes targeted by a drug in native biological systems. frontiersin.org |

| Compound-Centric Chemical Proteomics (CCCP) | An immobilized form of the drug is used as "bait" to pull down its binding proteins from a cell or tissue lysate. frontiersin.org | Directly identifies proteins that physically interact with the drug of interest. frontiersin.org |

| Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Cells are cultured in media containing "heavy" or "light" isotopically labeled amino acids. nih.gov | Allows for precise quantification and comparison of protein abundance between drug-treated and control cells. nih.govchempro-innovations.com |

| Tandem Mass Tag (TMT) / iTRAQ | Peptides from different samples are labeled with isobaric tags. mdpi.com | Enables simultaneous identification and quantification of proteins from multiple samples (up to 16) in a single mass spectrometry run. chempro-innovations.com |

| Functional Identification of Target by Expression Proteomics (FITExP) | Identifies targets by detecting exceptional changes in a protein's expression level in response to a drug compared to its co-regulated proteins. nih.gov | A computational method to pinpoint drug targets from global expression proteomics data without requiring a chemical probe. nih.govresearchgate.net |

Gene Expression and Signal Transduction Pathway Analysis in Response to this compound

The interaction of this compound with its cellular targets triggers changes in signaling pathways, which in turn alters the expression of specific genes. As a member of the profen class, the effects of this compound on gene expression are expected to be similar to those of its well-studied structural analog, ibuprofen (B1674241). nih.gov Studies on ibuprofen show that its anti-inflammatory effects are mediated by modulating the transcriptome, particularly under inflammatory conditions. nih.gov

In primary human chondrocytes stimulated with the pro-inflammatory cytokine interleukin-1β (IL-1β), ibuprofen was found to upregulate 51 genes and downregulate 42 genes. nih.gov The upregulated genes often included anti-inflammatory factors, while the downregulated genes included several mediators of inflammation. nih.gov This suggests that in an inflammatory environment, this compound likely shifts the cellular gene expression profile towards an anti-inflammatory state. nih.gov

Analysis using tools like the Ingenuity Pathway Analysis (IPA) on ibuprofen-treated cells revealed modulation of several inflammation-related pathways. nih.gov These include:

Integrin Signaling

Interleukin-8 (IL-8) Signaling

ERK/MAPK Signaling

cAMP-mediated Signaling

The mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in inflammation, and its modulation is a recognized mechanism in APL pathogenesis and drug response. nih.gov Furthermore, NSAIDs can induce an acute phase response (APR) characterized by distinct changes in hepatic gene expression, which can serve as an early biomarker of inflammatory injury. nih.gov This response is thought to be linked to increased intestinal permeability caused by the drug, allowing bacterial lipopolysaccharide (LPS) to enter circulation and stimulate an inflammatory gene expression signature in the liver. nih.gov

Table 2: Summary of Expected Gene Expression Changes in Response to this compound (based on Ibuprofen data)

| Gene Regulation | Associated Function/Pathway | Example Genes (from Ibuprofen studies) |

|---|---|---|

| Upregulated | Anti-inflammatory response, Cell Adhesion | Anti-inflammatory factors, Genes associated with cell adhesion nih.gov |

| Downregulated | Pro-inflammatory response, Cytokine signaling | Mediators of inflammation, nih.gov Forkhead Box Protein L2, Cytochrome P450 nih.gov |

| Modulated Pathways | Inflammation, Cell Signaling | Integrin Pathway, IL-8 Pathway, ERK/MAPK Pathway nih.gov |

Enzymatic Kinetic Studies of this compound with Target Proteins

Enzymatic kinetic studies are crucial for quantifying the interaction between a drug and its target enzymes and for defining its mechanism of inhibition. researchgate.netamericanpeptidesociety.org this compound, like other NSAIDs, primarily functions by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.govpatsnap.com These enzymes catalyze the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation and pain. patsnap.comnih.gov Research indicates that this compound is a non-selective inhibitor of both COX-1 and COX-2. patsnap.com Additionally, some studies report that it possesses anti-phospholipase A2 (PLA2) activity, suggesting it may also target the upstream enzyme in the arachidonic acid cascade. nih.gov The PLA2 targeted is likely the secretory form (sPLA2). nih.gov

NSAIDs exhibit different modes of COX inhibition based on their kinetic behavior. nih.gov These modes include simple competitive inhibition, time-dependent reversible inhibition, and time-dependent irreversible inhibition. nih.govnih.gov Phenylpropionic acid derivatives like ibuprofen are typically competitive, rapidly reversible inhibitors. acs.org However, structurally similar analogs can behave as time-dependent inhibitors, which involves an initial weak binding followed by a slower conformational change that results in a more tightly bound enzyme-inhibitor complex. nih.govacs.org

The potency of an inhibitor is commonly expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. While specific IC50 values for this compound are not consistently reported across standard databases, the table below provides context by showing the IC50 values for other representative NSAIDs, highlighting the variability in potency and selectivity for COX-1 and COX-2 within the drug class.

Table 3: Comparative IC50 Values of Various NSAIDs for COX-1 and COX-2 Inhibition

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity (COX-1/COX-2 Ratio) |

|---|---|---|---|

| Ibuprofen | 13 selleckchem.com | 370 selleckchem.com | 0.04 |

| Naproxen (B1676952) | 0.34 nih.gov | 0.18 nih.gov | 1.89 |

| Aspirin | Irreversible wikipedia.org | Modifies activity wikipedia.org | N/A |

| Diclofenac (B195802) | ~2-3 fold more selective for COX-2 researchgate.net | ~2-3 fold more selective for COX-2 researchgate.net | ~0.33-0.5 |

| Celecoxib (B62257) | 10-16 nih.gov | 0.003-0.006 (time-dependent) nih.gov | >1667 |

| Indomethacin (B1671933) | 0.1 µg/mL (~0.28 µM) selleckchem.com | 5 µg/mL (~14 µM) selleckchem.com | 0.02 |

Note: IC50 values can vary significantly based on assay conditions. nih.gov

Molecular Docking and Computational Chemistry Studies of this compound-Target Interactions

Molecular docking and computational chemistry are powerful in silico tools used to predict and analyze the binding of a small molecule (ligand) to its protein target at an atomic level. youtube.comresearchgate.net These methods calculate the preferred binding orientation and conformation of the ligand within the protein's active site and estimate the binding affinity, often expressed as a binding energy score. youtube.comnih.gov

For the phenylpropionic acid class of NSAIDs, including this compound, the primary target for docking studies is the active site of the COX enzymes. acs.org Although specific docking studies for this compound are not prominent, research on its close analog, ibuprofen, provides significant insight into the expected binding interactions. nih.govacs.org

Docking studies reveal that profens bind within the long, hydrophobic channel of the COX active site. acs.org The acidic carboxylate group of the drug is a key feature, forming critical electrostatic interactions with a positively charged arginine residue (Arg-120) located at the entrance of the active site. acs.org This interaction is often complemented by a hydrogen bond to a tyrosine residue (Tyr-355). acs.org The rest of the molecule settles into the hydrophobic channel, making contacts with various nonpolar amino acid residues. The stability of the resulting drug-receptor complex is a function of these hydrogen bonds and hydrophobic interactions. nih.gov The subtle structural differences between COX-1 and COX-2, particularly involving a valine/isoleucine substitution, are exploited by COX-2 selective inhibitors but are less critical for non-selective drugs like those in the profen class.

Table 4: Predicted Interactions for Profen-Class NSAIDs with COX Enzymes from Computational Studies

| Interacting Residue in COX Active Site | Type of Interaction | Significance for Binding |

|---|---|---|

| Arginine-120 (Arg-120) | Ion Pair / Salt Bridge | Anchors the carboxylate group of the NSAID at the active site entrance. acs.org |

| Tyrosine-355 (Tyr-355) | Hydrogen Bond | Further stabilizes the binding of the carboxylate head group. acs.org |

| Serine-530 (Ser-530) | Hydrophobic/Steric | Site of irreversible acetylation by aspirin; influences binding of reversible inhibitors. nih.gov |

| Valine-523 / Isoleucine-523 (COX-1/COX-2) | Hydrophobic | A key difference between isoforms; the smaller valine in COX-2 creates a side pocket exploited by selective inhibitors. |

| Phenylalanine-518, Leucine-352, Valine-349 | Hydrophobic Interactions | Stabilize the phenyl ring and aliphatic portions of the drug within the hydrophobic channel. nih.gov |

Table 5: Mentioned Chemical Compounds

| Compound Name | Class/Type |

|---|---|

| This compound | NSAID, Phenylpropionic acid derivative |

| Ibuprofen | NSAID, Phenylpropionic acid derivative |

| Naproxen | NSAID, Phenylpropionic acid derivative |

| Aspirin | NSAID, Salicylate |

| Diclofenac | NSAID, Acetic acid derivative |

| Celecoxib | NSAID, Selective COX-2 inhibitor |

| Indomethacin | NSAID, Acetic acid derivative |

| Arachidonic Acid | Fatty acid, Enzyme substrate |

| Prostaglandins | Lipid autacoids, Inflammatory mediators |

| Interleukin-1β (IL-1β) | Pro-inflammatory cytokine |

Structure Activity Relationship Sar Studies of Alminoprofen and Its Analogues

Identification of Key Structural Features for COX Inhibition

The fundamental pharmacophore for the anti-inflammatory activity of profens, including alminoprofen, consists of several key structural features that are essential for effective binding to and inhibition of COX enzymes.

Acidic Moiety: A critical feature is the acidic center, typically a carboxylic acid group, which is separated from an aromatic ring system by a carbon atom. youtube.com This acidic group is a primary binding point within the COX active site.

Aromatic Ring: A planar, aromatic ring (the phenyl group in this compound) serves as a scaffold, providing a hydrophobic surface that interacts with a corresponding hydrophobic region in the enzyme's active site. chemistai.org

α-Methyl Group: The presence of a methyl group on the α-carbon of the propionic acid side chain (the carbon adjacent to the carboxylic acid) is a defining characteristic of the profen class. This α-methyl group generally enhances COX inhibitory activity and reduces toxicity compared to corresponding acetic acid derivatives. youtube.com

Chirality: The α-carbon is a chiral center. For most profens, the (S)-enantiomer is significantly more potent in inhibiting COX enzymes than the (R)-enantiomer. acs.org The (S)-form is considered the active eutomer responsible for the therapeutic effects.

Substituent on the Aromatic Ring: A lipophilic substituent at the para-position of the phenyl ring is crucial for high potency. In this compound, this is a (2-methylprop-2-en-1-yl)amino group, which distinguishes it from ibuprofen's isobutyl group. nih.govchemistai.org This substituent occupies a hydrophobic pocket within the COX active site, contributing significantly to the binding affinity.

Molecular docking studies have elucidated how these features interact within the COX active site. The carboxylate group of the inhibitor typically forms a salt bridge or hydrogen bonds with positively charged or polar amino acid residues, most notably Arginine-120 (Arg120) and sometimes Tyrosine-355 (Tyr355), at the entrance of the active site channel. nih.govpnas.org The aromatic ring and its para-substituent extend into a long, hydrophobic channel of the enzyme.

Role of the Phenylpropionic Acid Moiety in this compound's Activity

The 2-phenylpropionic acid (2-PPA) moiety is the cornerstone of this compound's pharmacological activity. Each component of this scaffold plays a distinct and vital role in the interaction with COX enzymes.

The carboxylic acid group is paramount for activity. It acts as the primary anchor, forming strong ionic and hydrogen bond interactions with the guanidinium (B1211019) group of Arg120 located at the constriction site of the COX channel. nih.govacs.org This interaction is considered essential for orienting the inhibitor correctly within the active site. Studies on various profens have consistently shown that modification or replacement of the carboxylic acid group—for instance, through esterification or amidation—leads to a significant reduction or complete loss of COX inhibitory activity. nih.gov This underscores the necessity of the free acidic group for effective enzyme inhibition.

The α-methyl group also plays a significant role. Its presence increases the potency of COX inhibition compared to the non-methylated acetic acid counterparts. youtube.com Furthermore, this methyl group introduces chirality. The stereochemistry at this center is critical, with the (S)-enantiomer being the active form that fits optimally into the enzyme's active site. acs.org

Influence of Substituent Modifications on this compound's Selectivity and Potency

The nature of the substituent at the para-position of the phenyl ring is a key determinant of both the potency and the COX-1/COX-2 selectivity of profen analogues. This compound is structurally an analogue of ibuprofen (B1674241) where the isobutyl group is replaced by a (2-methylprop-2-en-1-yl)amino group. nih.gov While specific SAR studies on a series of this compound analogues are limited, extensive research on other profens provides clear principles on how such modifications impact activity.

Modifications generally focus on three areas: the para-substituent on the phenyl ring, the α-methyl group, and the carboxylic acid group.

Para-Substituent: The size, shape, and lipophilicity of the para-substituent are critical. This group fits into a hydrophobic pocket in the COX active site. In COX-2, this pocket is slightly larger and more accessible due to the substitution of a valine (Val523) for a bulkier isoleucine found in COX-1. researchgate.net This difference allows for the design of larger substituents that can fit preferentially into the COX-2 active site, thereby conferring selectivity. For non-selective profens like ibuprofen and, by extension, this compound, the para-substituent is typically a moderately sized lipophilic group. Altering the (2-methylprop-2-en-1-yl)amino group in this compound, for instance by changing the alkyl chain length or introducing polar groups, would be expected to modulate both potency and selectivity.

Carboxylic Acid Group: As previously mentioned, the carboxylic acid is crucial for activity. Converting it to an ester or an amide generally reduces direct COX inhibition. nih.gov However, such derivatives can act as prodrugs, which are metabolized in vivo to release the active carboxylic acid. Some studies have explored creating hybrid molecules by linking the carboxyl group to other pharmacophores, which can sometimes result in compounds with altered selectivity or dual-action mechanisms. researchgate.net

α-Methyl Group: The α-methyl group is generally considered optimal for activity in the profen class.

The following table shows the COX inhibitory activity for ibuprofen and some of its derivatives where the carboxylic acid group has been modified, illustrating the importance of this moiety.

| Compound | Modification | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|---|

| Ibuprofen | -COOH (Parent Drug) | 7.6 | 7.2 | 1.06 |

| Ibuprofen Hydrazide (HI) | -CONHNH₂ | 7.5 | 4.3 | 1.74 |

| Ibuprofen-Salicylaldehyde Hydrazone (HL) | -CONH-N=CH-C₆H₄-OH | 8.6 | 4.9 | 1.76 |

*Data derived from a study on ibuprofen derivatives. pnas.org IC₅₀ is the half-maximal inhibitory concentration.

This data indicates that converting the carboxylic acid of ibuprofen to a hydrazide or a hydrazone can slightly alter the potency and selectivity profile, in this case modestly increasing COX-2 selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational method used in drug design to correlate the chemical structure of compounds with their biological activity. patsnap.comnih.gov For NSAIDs like this compound, QSAR models aim to predict their COX inhibitory potency based on various molecular descriptors.

Although specific QSAR studies focusing solely on a series of this compound derivatives are not widely published, general QSAR models for arylpropionic acids and other NSAIDs have highlighted several key descriptors that govern their anti-inflammatory activity:

Lipophilicity (log P): This is one of the most critical parameters. There is often a parabolic relationship between log P and activity, where increasing lipophilicity enhances activity up to an optimal point, after which it may decrease. Lipophilicity is crucial for the drug to cross cell membranes and to engage in hydrophobic interactions within the COX active site. researchgate.net

Electronic Descriptors: Parameters like the Hammett constant (σ) describe the electron-donating or electron-withdrawing nature of substituents on the aromatic ring. These properties can influence the pKa of the carboxylic acid and the electronic interactions with the enzyme.

Steric Descriptors: Molar refractivity (MR) and Taft's steric parameter (Es) are used to model the size and shape of the molecule. These are particularly important for how well the para-substituent fits into the hydrophobic pocket of the COX enzyme.

Topological and 3D Descriptors: More advanced QSAR models use a wide range of descriptors that encode information about molecular shape, branching, and connectivity.

A general QSAR equation for anti-inflammatory activity often takes the form: log(1/C) = a(log P)² + b(log P) + c(σ) + d(Es) + e where 'C' is the concentration required for a certain level of activity, and a, b, c, d, and e are coefficients determined by regression analysis. nih.gov

For a hypothetical series of this compound derivatives, a QSAR model would be developed by synthesizing analogues with different substitutions on the N-allyl group or the phenyl ring, measuring their COX-1 and COX-2 inhibitory activities (IC₅₀ values), and then using statistical methods to build a predictive model based on calculated molecular descriptors. nih.gov Such a model would be invaluable for designing new analogues with potentially higher potency or improved COX-2 selectivity.

Comparative Pharmacological Profiling of Alminoprofen with Other Nonsteroidal Anti Inflammatory Drugs Nsaids

In Vitro Comparisons of COX-1 and COX-2 Selectivity Ratios

The primary mechanism for the therapeutic effects of NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, which exist in at least two isoforms: COX-1 and COX-2. patsnap.comtg.org.au COX-1 is a constitutively expressed enzyme involved in physiological functions, such as maintaining the gastric mucosa, while COX-2 is an inducible enzyme that is upregulated during inflammatory processes. patsnap.comtg.org.au The ratio of the 50% inhibitory concentrations (IC50) for COX-2 versus COX-1 is a key parameter used to classify NSAIDs and predict their potential for certain side effects. nih.gov

Alminoprofen is characterized as a non-selective inhibitor of both COX-1 and COX-2 enzymes. patsnap.com However, some research suggests that its primary target within the cyclooxygenase pathway is COX-2. nih.gov Despite these classifications, specific IC50 values for this compound and a precise COX-2/COX-1 selectivity ratio are not consistently available in publicly accessible scientific literature, precluding a direct quantitative comparison with other agents.

For context, the selectivity of other common NSAIDs varies widely. Drugs are considered COX-2 selective if their COX-1/COX-2 IC50 ratio is greater than 1. nih.gov For instance, celecoxib (B62257) and meloxicam (B1676189) show a preference for COX-2, whereas ibuprofen (B1674241) and naproxen (B1676952) are considered non-selective, and others like ketoprofen (B1673614) and indomethacin (B1671933) are more selective for COX-1. pnas.orgnih.gov

Table 1: Comparative COX-1/COX-2 Selectivity Ratios of Various NSAIDs

| Drug | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-1/COX-2) | Classification |

| This compound | Data not available | Data not available | Data not available | Non-selective / COX-2 preferential nih.govpatsnap.com |

| Ibuprofen | 12 | 80 | 0.15 | Non-selective nih.gov |

| Naproxen | Data not available | Data not available | ~1 | Non-selective tg.org.aunih.gov |

| Diclofenac (B195802) | 0.076 | 0.026 | 2.9 | Preferentially COX-2 selective nih.gov |

| Meloxicam | 37 | 6.1 | 6.1 | COX-2 selective nih.gov |

| Celecoxib | 82 | 6.8 | 12 | COX-2 selective nih.gov |

| Indomethacin | 0.0090 | 0.31 | 0.029 | Preferentially COX-1 selective nih.gov |

| Piroxicam | 47 | 25 | 1.9 | Non-selective nih.gov |

Note: IC50 values and ratios can vary depending on the specific assay system used (e.g., whole blood assays, purified enzymes). The data presented is for comparative context. pnas.org

Comparative Anti-inflammatory Efficacy in Preclinical Models

The anti-inflammatory efficacy of NSAIDs is commonly evaluated in preclinical animal models, such as the carrageenan-induced paw edema model in rats, which simulates acute inflammation. In such models, the reduction in swelling (edema) following drug administration is a key measure of efficacy.

Studies have confirmed the anti-inflammatory properties of this compound in various in vivo models of inflammation. nih.gov Research into its mechanism has involved comparisons with other established NSAIDs like indomethacin and flurbiprofen. nih.gov While this compound demonstrates effective anti-inflammatory activity, direct, side-by-side comparative studies with quantitative efficacy data against a broad panel of other NSAIDs are not extensively detailed in the available literature.

Preclinical studies on other NSAIDs provide a benchmark for comparison. For example, in models of inflammation, drugs like diclofenac have demonstrated potent anti-inflammatory effects. nih.gov Ibuprofen has also been frequently used in preclinical studies and has shown significant reduction of inflammation-related factors in mouse models. researchgate.net

Comparative Analgesic Efficacy in Preclinical Models

The analgesic (pain-relieving) effects of NSAIDs are assessed in preclinical models that measure pain responses, such as the acetic acid-induced writhing test. nih.gov In this model, the drug's ability to reduce the number of abdominal constrictions (writhes) indicates its analgesic potential. This compound's analgesic properties are attributed to its inhibition of prostaglandin (B15479496) synthesis, which in turn decreases the sensitization of nerve endings to pain stimuli. patsnap.com

While this compound is recognized for its analgesic effects, specific preclinical data directly comparing its potency against other NSAIDs is limited. However, extensive research on other NSAIDs provides a comparative framework. A study comparing several commonly used analgesics in a rat model of inflammatory pain found that ibuprofen, diclofenac, and naproxen all significantly decreased acid-stimulated body stretching, with no significant differences observed between their efficacies in the models tested. nih.govbohrium.com This suggests that many classical NSAIDs demonstrate comparable efficacy in standard preclinical pain assessments. nih.gov

Differential Effects on Phospholipid Metabolism Pathways Compared to Classical NSAIDs

A distinguishing feature of this compound is its mechanism of action, which appears to differ from that of classical NSAIDs. nih.gov The conventional mechanism for NSAIDs is the direct inhibition of COX-1 and COX-2, which are enzymes that act "downstream" in the inflammatory cascade to convert arachidonic acid into prostaglandins (B1171923). youtube.com

Research indicates that this compound possesses a dual mechanism of action. In addition to its anti-cyclooxygenase activity, it also exhibits anti-phospholipase A2 (PLA2) activity. nih.gov Specifically, the target is believed to be the secretory phospholipase A2 (sPLA2). nih.gov The PLA2 enzyme operates "upstream" of COX enzymes, responsible for releasing arachidonic acid from the cell membrane phospholipids (B1166683). nih.govyoutube.com

By inhibiting sPLA2, this compound can reduce the availability of the arachidonic acid substrate required by COX enzymes to produce prostaglandins. This upstream point of intervention in the phospholipid metabolism pathway represents a significant difference from classical NSAIDs like ibuprofen, which primarily act by inhibiting the COX enzymes themselves. nih.govnih.gov This dual action on both PLA2 and COX-2 suggests a more comprehensive anti-inflammatory mechanism. nih.gov

Metabolic Characterization of Alminoprofen in Preclinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

While specific ADME data for alminoprofen is not extensively detailed in the provided search results, general principles of NSAID metabolism in animal models can be inferred. For instance, studies on other propionic acid derivatives like ibuprofen (B1674241) in rats and pigs provide a framework for what can be expected. nih.govnih.gov

Most NSAIDs are weak organic acids that are generally well-absorbed after oral administration. msdvetmanual.com Once absorbed, they are typically extensively bound to plasma proteins, often exceeding 99%. researchgate.net The distribution is also a key factor, with some NSAIDs having a small volume of distribution. camelsandcamelids.com

Excretion of NSAIDs and their metabolites primarily occurs through the kidneys (urine) and to a lesser extent in the feces. msdvetmanual.comwikipedia.org For example, in the case of mefenamic acid, another NSAID, 52–67% is excreted via urine and 20–25% in feces. wikipedia.org

Animal models, such as rats and pigs, are commonly used in preclinical ADME studies to evaluate pharmacokinetic parameters and ensure the safety of a drug before it proceeds to human clinical trials. nih.govmdpi.comresearchgate.net The data gathered from these models helps in understanding the drug's disposition in the body.

Identification and Characterization of this compound Metabolites

The metabolism of this compound involves both Phase I and Phase II biotransformation reactions, leading to the formation of various metabolites.

Phase I metabolism of drugs like this compound typically involves oxidative reactions. While specific studies on this compound's Phase I metabolism are not detailed, the metabolism of structurally similar NSAIDs like ibuprofen can provide insights. In preclinical models, ibuprofen undergoes hydroxylation and carboxylation. nih.govcamelsandcamelids.com For instance, in pigs and camels, two key Phase I metabolites of ibuprofen have been identified as hydroxyl-ibuprofen and carboxy-ibuprofen. nih.govcamelsandcamelids.com These oxidative reactions are a common pathway for the biotransformation of propionic acid derivatives.

Following Phase I reactions, or sometimes directly, the parent drug and its Phase I metabolites can undergo Phase II conjugation reactions. Glucuronidation is a major Phase II pathway for NSAIDs. nih.gov In this process, glucuronic acid is attached to the drug or its metabolites, increasing their water solubility and facilitating their excretion. For example, ibuprofen forms an acyl glucuronide (IBU-GlcA). nih.govresearchgate.net It is highly probable that this compound also undergoes glucuronidation as part of its metabolic clearance.

Role of Cytochrome P450 Enzymes in this compound Metabolism

The cytochrome P450 (CYP) superfamily of enzymes plays a critical role in the Phase I metabolism of many drugs, including NSAIDs. Although the specific CYP enzymes responsible for this compound metabolism are not explicitly identified in the provided information, it is well-established that CYP enzymes are involved in the metabolism of other propionic acid NSAIDs. For instance, CYP2C9 is a key enzyme in the metabolism of ibuprofen and mefenamic acid. nih.govwikipedia.orgnih.gov Therefore, it is reasonable to infer that CYP enzymes, likely including isoforms from the CYP2C family, are involved in the oxidative metabolism of this compound.

In Vitro Metabolic Stability and Enzyme Induction/Inhibition Studies

In vitro metabolic studies are essential for characterizing the metabolic profile of a drug candidate early in the development process. These studies typically use liver microsomes, hepatocytes, or recombinant enzymes to assess metabolic stability and the potential for drug-drug interactions through enzyme induction or inhibition.

While specific in vitro metabolic stability data for this compound is not available in the search results, the general approach involves incubating the drug with these biological systems and monitoring its disappearance over time. This provides an estimate of its intrinsic clearance.

Analytical Methodologies for Research Applications of Alminoprofen

Chromatographic Techniques for Alminoprofen Quantification

Chromatographic methods are central to the quantitative analysis of this compound, providing the high resolving power needed to separate the analyte from complex mixtures, such as biological fluids and pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the determination of this compound. Its versatility allows for various applications, including the critical task of chiral separation, which is essential for profen drugs as their enantiomers often exhibit different pharmacological activities.

Research has demonstrated the successful use of HPLC for the separation and determination of chiral this compound in biological samples like rat plasma. nih.gov While specific methodologies for this compound are not as widely published as for other profens, the principles applied to drugs like ibuprofen (B1674241), ketoprofen (B1673614), and naproxen (B1676952) are directly relevant. These methods typically employ reversed-phase chromatography with a C18 column. mdpi.comresearchgate.netnih.gov The mobile phase often consists of a buffered aqueous solution mixed with an organic modifier like acetonitrile (B52724) or methanol. mdpi.comnih.gov Detection is commonly achieved using an ultraviolet (UV) detector, with wavelengths set around 220-230 nm where the phenylpropionate chromophore absorbs strongly. mdpi.comactamedicamarisiensis.ro For chiral separations, specialized chiral stationary phases (CSPs) are utilized, such as ovomucoid or cyclodextrin-based columns, which can differentiate between the (S)- and (R)-enantiomers. nih.govactamedicamarisiensis.ro

Table 1: Representative HPLC Conditions for the Analysis of Profen Drugs

| Parameter | Condition | Compound(s) | Source(s) |

|---|---|---|---|

| Column | Ascentis® Express C18 (5 cm x 2.1 mm, 2.7 µm) | Ibuprofen, Naproxen | sigmaaldrich.com |

| Eclipse Plus C18 | Ibuprofen | researchgate.netmdpi.com | |

| Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) | Ibuprofen | mdpi.com | |

| Mobile Phase | A: Acetonitrile; B: 0.01 M Acetate Buffer (pH 3.8) (55:45 v/v) | Ibuprofen | researchgate.netmdpi.com |

| A: 1% Phosphoric Acid in Water; B: Acetonitrile (70:30) | Ibuprofen | mdpi.com | |

| A: 5 mM Ammonium Phosphate (pH 2.0); B: Acetonitrile (Gradient) | Ibuprofen, Naproxen | sigmaaldrich.com | |

| Detection | UV at 225 nm | Ibuprofen | researchgate.netmdpi.com |

| UV at 233 nm | Ibuprofen | mdpi.com | |

| UV at 210 nm | Ibuprofen, Naproxen | sigmaaldrich.com | |

| Flow Rate | 1.0 mL/min | Ibuprofen | researchgate.netmdpi.com |

| 0.5 mL/min | Ibuprofen | mdpi.com |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For applications requiring higher sensitivity and specificity, particularly in the analysis of low-concentration samples from biological matrices, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. This technique combines the superior separation efficiency of UPLC, which uses smaller particle size columns to achieve faster runs and better resolution, with the highly selective and sensitive detection of tandem mass spectrometry. researchgate.netamericanpharmaceuticalreview.com

While specific UPLC-MS/MS methods for this compound are not extensively detailed in the available literature, the methodology is well-established for structurally related profens like ketoprofen and ibuprofen. nih.govresearchgate.net These methods are invaluable for pharmacokinetic studies where drug concentrations in plasma or other tissues are often in the nanogram per milliliter (ng/mL) range. nih.gov The analysis typically involves sample extraction, often via liquid-liquid extraction or solid-phase extraction, followed by injection into the UPLC-MS/MS system. nih.govnih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a particular precursor ion to product ion fragmentation, virtually eliminating matrix interference. researchgate.netshimadzu.com This allows for accurate quantification at very low levels, with limits of detection often reaching the sub-ng/mL range. nih.gov

Table 2: Exemplary UPLC-MS/MS Conditions for Profen Analysis

| Parameter | Condition | Compound | Source(s) |

|---|---|---|---|